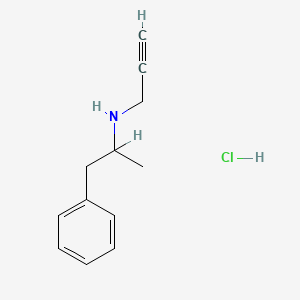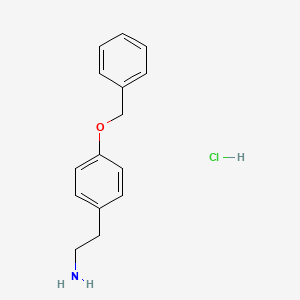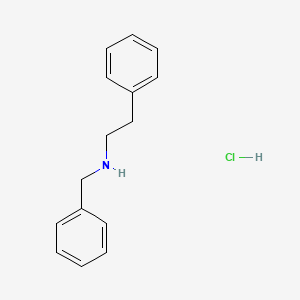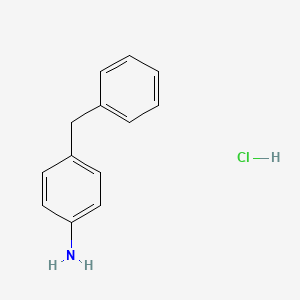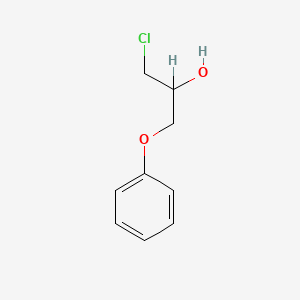
1-氯-3-苯氧基丙-2-醇
概述
描述
1-Chloro-3-phenoxypropan-2-ol (C3P2O) is an organic compound that has been used in various scientific applications. It is a colorless liquid with a characteristic odor and has a molecular weight of 176.59 g/mol. C3P2O is a versatile compound that can be used as a solvent, a reagent, and a catalyst in various scientific fields. It has also been used in the synthesis of other organic compounds, as well as in the production of pharmaceuticals and agrochemicals. In
科学研究应用
制药
1-氯-3-苯氧基丙-2-醇: 在制药行业中用作合成各种药物的中间体。 它已被用于外消旋中间体的动力学拆分,以生产选择性β-阻滞剂,例如美托洛尔 。这种化合物具有对映选择性操控的能力,使其成为制造需要特定立体化学才能发挥生物活性的药物的宝贵工具。
农业
在农业中,1-氯-3-苯氧基丙-2-醇 用作合成苯氧类除草剂的前体 。这些除草剂对多种阔叶杂草有效,有助于保护农作物并提高产量。该化合物的苯氧基是其除草特性的关键。
材料科学
这种化合物在材料科学中也有应用,特别是在开发新型聚合物材料方面。 它的酚类结构可以掺入聚合物中以增强其热稳定性和机械性能 。
化学合成
1-氯-3-苯氧基丙-2-醇: 是化学合成中的一种通用试剂。 它用于将苯氧基引入化学结构中,这会改变所得化合物的物理和化学性质,例如增加溶解度或稳定性 。
环境科学
在环境科学中,1-氯-3-苯氧基丙-2-醇 可用于研究其生物降解特性。 了解其在环境中的分解对于评估其长期的环境影响和开发环保的处置方法至关重要 。
分析化学
这种化合物由于其独特的化学性质,被用作色谱分析中的标准品或参比物。 它有助于校准设备和验证分析方法 。
生物化学
在生物化学中,1-氯-3-苯氧基丙-2-醇 可用于研究酶-底物相互作用,特别是与与酚类底物相互作用的酶的相互作用。 这可以提供对酶机制的见解并帮助设计酶抑制剂 。
食品工业
虽然1-氯-3-苯氧基丙-2-醇 不直接用于食品产品中,但它可能参与食品添加剂或防腐剂的合成。 其衍生物可能被评估其安全性有效性,作为食品保存策略的一部分 。
安全和危害
This compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols .
作用机制
Mode of Action
The exact mode of action of 1-Chloro-3-phenoxypropan-2-ol is currently unknown. Some related compounds have been suggested to cause extensive membrane damage
Pharmacokinetics
Some properties such as its molecular weight (18664 Da), boiling point (3098±220 °C at 760 mmHg), and water solubility (5072 mg/L at 25 deg C) have been reported These properties can influence the bioavailability of the compound
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Chloro-3-phenoxypropan-2-ol. For instance, the compound’s volatility and solubility can affect its distribution in the environment . Additionally, the compound’s biodegradability can influence its persistence in the environment . .
生化分析
Biochemical Properties
1-Chloro-3-phenoxypropan-2-ol plays a significant role in biochemical reactions, particularly in the cross-linking of epoxy resins. It interacts with primary amines, facilitating the formation of stable bonds. This interaction is crucial for the development of various industrial products, including adhesives and coatings . The compound’s ability to form stable bonds with amines highlights its importance in biochemical applications.
Molecular Mechanism
At the molecular level, 1-Chloro-3-phenoxypropan-2-ol exerts its effects through binding interactions with biomolecules. It is known to interact with primary amines, leading to the formation of stable cross-links. This interaction is essential for its role in epoxy resin cross-linking. Additionally, the compound may influence enzyme activity, either inhibiting or activating specific enzymes involved in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 1-Chloro-3-phenoxypropan-2-ol are critical factorsStudies have shown that the compound can maintain its activity over extended periods, making it suitable for various biochemical applications .
Dosage Effects in Animal Models
The effects of 1-Chloro-3-phenoxypropan-2-ol at different dosages in animal models have been explored to some extent. Higher doses of the compound may lead to toxic or adverse effects, while lower doses are generally well-tolerated. It is essential to determine the optimal dosage to minimize potential toxicity while maximizing its beneficial effects .
Metabolic Pathways
1-Chloro-3-phenoxypropan-2-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism can influence metabolic flux and metabolite levels, impacting overall cellular function. Understanding these metabolic pathways is crucial for optimizing the compound’s use in biochemical applications .
Transport and Distribution
Within cells and tissues, 1-Chloro-3-phenoxypropan-2-ol is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The transport and distribution mechanisms are essential for understanding the compound’s overall effects on cellular function .
Subcellular Localization
The subcellular localization of 1-Chloro-3-phenoxypropan-2-ol is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. Understanding the subcellular localization is crucial for elucidating the compound’s role in cellular processes .
属性
IUPAC Name |
1-chloro-3-phenoxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTDRZMGZRHFJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401307702 | |
| Record name | 1-Chloro-3-phenoxy-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401307702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4769-73-7 | |
| Record name | 1-Chloro-3-phenoxy-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4769-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-3-phenoxypropan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004769737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-3-phenoxy-2-propanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43029 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Chloro-3-phenoxy-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401307702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-3-phenoxypropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.009 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper in relation to 1-Chloro-3-phenoxypropan-2-ol?
A1: The research paper primarily investigates the optical rotatory power of (–)-1-Chloro-3-phenoxypropan-2-ol. This means the researchers were studying how this specific enantiomer (mirror image isomer) of the molecule rotates plane-polarized light. [] Understanding a molecule's optical activity is crucial in organic chemistry, particularly in fields like pharmaceuticals, as different enantiomers can have vastly different biological effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
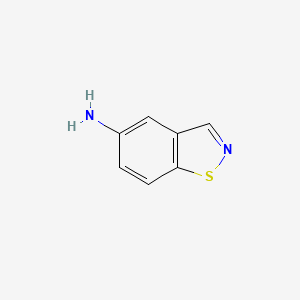


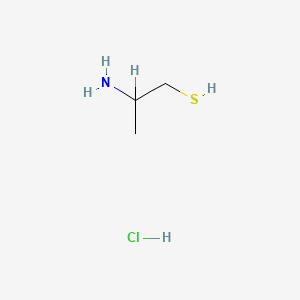
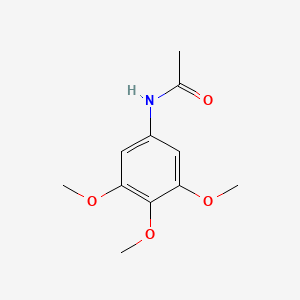
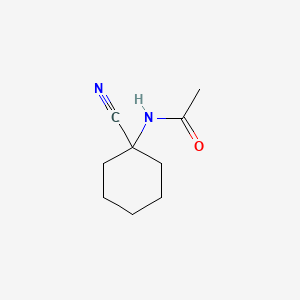
![8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1266314.png)
